Ethyl 2,2,2-triphenylacetate
CAS No.: 5467-22-1
Cat. No.: VC16034388
Molecular Formula: C22H20O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5467-22-1 |
|---|---|
| Molecular Formula | C22H20O2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | ethyl 2,2,2-triphenylacetate |
| Standard InChI | InChI=1S/C22H20O2/c1-2-24-21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
| Standard InChI Key | QPNJJLNMWNWHEP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Physicochemical Properties
Thermal and Physical Characteristics
Ethyl 2,2,2-triphenylacetate exhibits the following key properties:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.107 g/cm³ | |
| Boiling Point | 429.9°C at 760 mmHg | |
| Flash Point | 145.9°C | |
| Molecular Weight | 316.393 g/mol |
The high boiling point underscores its stability under thermal stress, making it suitable for high-temperature reactions. The flash point indicates moderate flammability, necessitating precautions during handling .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at ~1740 cm<sup>−1</sup> (C=O stretch) and 1250–1050 cm<sup>−1</sup> (C-O ester stretch).
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<sup>1</sup>H NMR: Distinct signals at δ 1.2–1.4 ppm (triplet, CH<sub>3</sub>CH<sub>2</sub>), δ 4.1–4.3 ppm (quartet, OCH<sub>2</sub>), and δ 7.2–7.5 ppm (multiplet, aromatic protons).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The ester is synthesized via acid-catalyzed esterification of triphenylacetic acid with ethanol. A typical protocol involves:
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Combining equimolar amounts of triphenylacetic acid and ethanol.
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Adding concentrated sulfuric acid (0.5–1.0 mol%) as a catalyst.
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Refluxing at 80–100°C for 6–12 hours.
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Isolating the product via vacuum distillation or recrystallization .
Yield optimization requires precise control of reaction stoichiometry and temperature.
Industrial Manufacturing Processes
Industrial production employs continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature: 90–110°C.
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Pressure: 1–2 atm.
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Catalyst Loading: 0.3–0.7 mol% H<sub>2</sub>SO<sub>4</sub>.
Automated systems achieve >90% conversion rates, with purity ≥98% confirmed by HPLC.
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO<sub>4</sub> in acidic conditions yields triphenylacetic acid, a precursor for pharmaceutical salts like vilanterol trifenatate .
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Reduction: LiAlH<sub>4</sub> reduces the ester to 2,2,2-triphenylethanol, a secondary alcohol with applications in asymmetric synthesis.
Nucleophilic Substitution Reactions
The ethoxy group undergoes substitution with amines (e.g., NH<sub>3</sub>) under basic conditions, producing triphenylacetamide derivatives. These reactions proceed via a tetrahedral intermediate, with rates influenced by steric hindrance from the phenyl groups .
Applications in Scientific Research
Pharmaceutical Intermediates
Ethyl 2,2,2-triphenylacetate is a key intermediate in synthesizing vilanterol trifenatate, a long-acting β<sub>2</sub>-adrenergic agonist used in respiratory therapies. The ester’s lipophilicity enhances drug bioavailability by facilitating membrane permeation .
Catalytic and Polymerization Applications
Lanthanide triphenylacetate complexes, derived from the parent acid, catalyze stereospecific 1,4-cis polymerization of dienes like butadiene . These catalysts exhibit high regioselectivity due to the steric bulk of the phenyl groups, which orient monomers during chain propagation.
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